molecular formula C12H14F3N B1307632 2-[3-(Trifluoromethyl)phenyl]piperidine CAS No. 383128-75-4

2-[3-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B1307632
CAS No.: 383128-75-4
M. Wt: 229.24 g/mol
InChI Key: LNGYJPKFIYPWIT-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. researchgate.net Its saturated, sp3-hybridized carbon framework allows for a flexible, three-dimensional conformation, which is crucial for precise interactions with the binding sites of biological targets like enzymes and receptors. researchgate.net This conformational flexibility enables chemists to design piperidine derivatives that can adopt specific spatial arrangements to optimize target engagement.

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. researchgate.net These include applications as analgesics, antipsychotics, antihistamines, and anticancer agents. The versatility of the piperidine scaffold allows for extensive chemical modification at various positions on the ring, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. ontosight.ai This adaptability has cemented the piperidine nucleus as a "privileged scaffold" in drug discovery—a molecular framework that is capable of providing ligands for diverse receptors.

Table 1: Examples of Bioactive Piperidine Derivatives

Compound Class Example Therapeutic Application
Opioid Analgesics Pethidine Pain Management
Antipsychotics Haloperidol Treatment of Schizophrenia
Antidepressants Paroxetine Treatment of Depression and Anxiety Disorders

Role of Trifluoromethylation in Modulating Biological Activity and Pharmacological Properties

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a widely employed strategy in modern drug design. mdpi.com The trifluoromethyl group possesses unique electronic and steric properties that can profoundly influence a molecule's behavior in a biological system. mdpi.com Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its target. ontosight.ai

One of the most significant impacts of trifluoromethylation is the enhancement of a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. mdpi.com This can lead to a longer duration of action and improved bioavailability of a drug. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. ontosight.aimdpi.com This property is particularly valuable for drugs targeting the central nervous system. The steric bulk of the -CF3 group can also be used to control a molecule's conformation or to serve as a bioisostere for other chemical groups, helping to improve binding selectivity for its intended target. mdpi.commdpi.com

Table 2: Key Physicochemical and Pharmacological Effects of Trifluoromethylation

Property Effect of -CF3 Group Rationale
Metabolic Stability Increased High strength of the C-F bond resists enzymatic cleavage. mdpi.com
Lipophilicity Increased Enhances membrane permeability and can improve absorption. mdpi.com
Binding Affinity Can be enhanced Alters electronic properties and can lead to stronger interactions with target proteins. mdpi.com
Bioavailability Often improved A combination of increased lipophilicity and metabolic stability. mdpi.com

| Acidity/Basicity | Modified | Strong electron-withdrawing nature influences adjacent functional groups. ontosight.ai |

Overview of 2-[3-(Trifluoromethyl)phenyl]piperidine within the Context of Fluorinated Nitrogen Heterocycles Research

The compound this compound belongs to the class of fluorinated nitrogen heterocycles, a group of molecules that has garnered significant attention in medicinal chemistry. This class combines the structural advantages of nitrogen-containing rings with the unique properties imparted by fluorine. While extensive research on the specific isomer this compound is not widely documented in publicly accessible literature, its structural components are well-studied in other contexts, allowing for an informed perspective on its potential significance.

The 2-arylpiperidine framework is a key structural element in many biologically active compounds. The direct attachment of an aromatic ring to the piperidine nucleus at the 2-position creates a scaffold that is present in various natural products and synthetic molecules with diverse pharmacological activities. The orientation of the aryl group relative to the piperidine ring is a critical determinant of its interaction with biological targets.

The synthesis of α-trifluoromethylpiperidines can be achieved through various chemical routes. One common approach is the hydrogenation of the corresponding 2-(trifluoromethyl)pyridine (B1195222) precursor. mdpi.com Other methods include the cyclization of linear amines or ring expansion strategies. mdpi.com For instance, an intramolecular Mannich reaction starting from a suitable trifluoromethylated amine can yield 2-trifluoromethylpiperidine derivatives. mdpi.com

The presence of the 3-(trifluoromethyl)phenyl group is known to confer specific properties in other molecular scaffolds. For example, the related compound 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonergic agonist. nih.govnih.gov While TFMPP has a piperazine (B1678402) instead of a piperidine ring, this suggests that the 3-(trifluoromethyl)phenyl moiety can be a key pharmacophore for interaction with central nervous system targets. Therefore, this compound represents a logical target for synthesis and pharmacological evaluation in the search for new neurologically active agents. Its structure is a strategic combination of a conformationally flexible piperidine ring and an electronically modified aromatic system, making it a compound of interest for exploring new structure-activity relationships within the field of fluorinated nitrogen heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYJPKFIYPWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400914
Record name 2-[3-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-75-4
Record name 2-[3-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 2-Substituted Piperidine (B6355638) Core

The formation of the 2-substituted piperidine skeleton is a cornerstone of the synthesis of the target molecule. Various strategies have been developed to achieve this, each with its own set of advantages and limitations. These approaches include intramolecular cyclization, ring expansion of smaller heterocyclic systems, reduction of aromatic precursors, and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of the 2-arylpiperidine core. These reactions involve the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and the carbons that will form the ring.

One notable method is the aza-Prins cyclization . This reaction typically involves the condensation of an aldehyde with a homoallylic amine to form an iminium ion, which then undergoes a cyclization cascade. While broadly applicable for piperidine synthesis, its specific application to 2-arylpiperidines like the target compound would involve a suitably substituted homoallylic amine. nih.govnih.govresearchgate.net

Another relevant approach is the intramolecular hydroamination of aminoalkenes. This method involves the addition of an N-H bond across a carbon-carbon double or triple bond. The reaction can be catalyzed by various transition metals, and the diastereoselectivity of the cyclization is a key consideration. For the synthesis of a 2-arylpiperidine, the starting material would be an aminoalkene with the aryl group positioned to direct the cyclization to the desired product. nih.gov

Reductive amination of δ-amino ketones or aldehydes also represents a viable intramolecular cyclization pathway. This involves the formation of a cyclic imine or iminium ion intermediate from a linear amino-carbonyl compound, which is then reduced in situ to the corresponding piperidine.

Cyclization StrategyDescriptionKey Intermediates
Aza-Prins Cyclization Condensation of an aldehyde and a homoallylic amine followed by cyclization. nih.govnih.govresearchgate.netN-Acyliminium ions
Intramolecular Hydroamination Transition-metal-catalyzed addition of an N-H bond across a C-C multiple bond. nih.govMetalla-azacyclic intermediates
Reductive Amination Intramolecular reaction of an amino-carbonyl compound to form a cyclic imine, followed by reduction.Cyclic imine/iminium ion

Ring Expansion Methodologies from Smaller Heterocycles

The synthesis of piperidines can also be achieved through the ring expansion of smaller nitrogen-containing heterocycles, such as pyrrolidines or azetidines. These methods offer a pathway to piperidines that may be difficult to access through direct cyclization.

One such strategy involves the rearrangement of 2-substituted pyrrolidines. For example, a palladium-catalyzed two-carbon ring expansion of 2-vinylpyrrolidines can lead to the formation of tetrahydropyridines, which can then be reduced to the corresponding piperidines. chemrxiv.org While not directly demonstrated for a 2-aryl substituent, this methodology presents a potential route.

Another approach involves the rearrangement of azetidinium ions. Bicyclic azetidiniums can undergo nucleophile-induced ring expansion to form five, six, seven, or eight-membered nitrogen heterocycles, including piperidines. researchgate.net The regioselectivity of the ring opening is a critical factor in determining the final product.

Precursor HeterocycleRing Expansion MethodReagents/Catalysts
2-VinylpyrrolidinePalladium-catalyzed allylic amine rearrangement chemrxiv.orgPalladium catalysts
Azetidinium ionsNucleophile-induced rearrangement researchgate.netVarious nucleophiles
2-(α-Hydroxyalkyl)azetidinesRearrangement via bicyclic aziridinium (B1262131) ion researchgate.netThionyl chloride or methanesulfonyl chloride

Reduction of Pyridine (B92270) or Pyridinone Precursors

The catalytic hydrogenation of appropriately substituted pyridine rings is a direct and widely used method for the synthesis of piperidines. For the synthesis of 2-[3-(trifluoromethyl)phenyl]piperidine, the precursor would be 2-[3-(trifluoromethyl)phenyl]pyridine.

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and, in cases of chiral synthesis, high stereoselectivity. Common catalysts include platinum oxide (PtO2), rhodium on carbon (Rh/C), and ruthenium-based catalysts. asianpubs.orgrsc.orgresearchgate.netrsc.org The reduction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures. Acidic conditions are often employed to facilitate the reduction of the electron-deficient pyridine ring.

Diastereoselective hydrogenation of substituted pyridines can be achieved by using chiral catalysts or by introducing a chiral auxiliary onto the substrate. rsc.orgethz.chrsc.orgnih.gov For instance, the hydrogenation of 2-arylpyridinium salts in the presence of an iridium catalyst and a chiral ligand has been shown to produce enantioenriched α-aryl piperidines with high enantioselectivity. thieme-connect.com

Pyridine PrecursorCatalystReaction ConditionsYieldReference
2-Chloro-3-(trifluoromethyl)pyridinePtO2H2 (50 bar), Glacial Acetic Acid, rt, 6-8 hNot specified asianpubs.org
3-PhenylpyridinePtO2H2 (60 bar), Glacial Acetic Acid, rt, 8 hNot specified asianpubs.org
2-Arylpyridinium Salts[Ir(cod)Cl]2 / Chiral LigandH2 (600 psi), I2, 20-50 °C, 20 h71-93% thieme-connect.com
Substituted PyridinesRuthenium nanoparticles on supportH2, mild conditions>80% rsc.org
Carbonyl PyridinesRh2O3H2 (5 bar), TFE, 40 °C, 16 hVariable researchgate.netrsc.org

Alternative Cycloaddition Reactions

Cycloaddition reactions, particularly the [4+2] aza-Diels-Alder reaction, provide a convergent approach to the piperidine ring. researchgate.netwikipedia.orgrsc.org In this reaction, an imine (the dienophile) reacts with a 1,3-diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine.

For the synthesis of a 2-arylpiperidine, the imine would be derived from an aromatic aldehyde, in this case, 3-(trifluoromethyl)benzaldehyde. The reaction can be promoted by Lewis acids or Brønsted acids. The stereochemical outcome of the reaction is a key consideration, and asymmetric variants of the aza-Diels-Alder reaction have been developed using chiral catalysts or auxiliaries.

The reactivity of the imine is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom. The choice of diene also plays a crucial role in the success of the reaction.

Reaction TypeReactantsCatalyst/Promoter
Aza-Diels-Alder Imine (from 3-(trifluoromethyl)benzaldehyde) + 1,3-DieneLewis Acid (e.g., MgI2) or Brønsted Acid wikipedia.orgrsc.orgorganic-chemistry.org
[3+2] Cycloaddition Trifluoromethylated N-acylhydrazones + AlkenesBasic conditions researchgate.net

Introduction of the 3-(Trifluoromethyl)phenyl Moiety

The introduction of the 3-(trifluoromethyl)phenyl group can be achieved either by starting with a precursor that already contains this moiety or by introducing the trifluoromethyl group at a later stage of the synthesis.

One of the most common strategies involves the use of transition metal-catalyzed cross-coupling reactions to form the C-C bond between the piperidine (or its precursor) and the trifluoromethylphenyl group. The Suzuki-Miyaura coupling is a prominent example. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst.

For the synthesis of this compound, this could involve the coupling of 3-(trifluoromethyl)phenylboronic acid with a 2-halopyridine, followed by reduction of the pyridine ring. beilstein-journals.orgnih.govresearchgate.net Alternatively, a pre-formed 2-chloropiperidine (B189289) derivative could potentially be coupled with the boronic acid.

The Ullmann condensation is another classical method for the formation of carbon-heteroatom and carbon-carbon bonds, which could be adapted for this synthesis. organic-chemistry.orgresearchgate.netresearchgate.net This copper-catalyzed reaction could, in principle, be used to couple a piperidine derivative with a 3-(trifluoromethyl)phenyl halide.

Direct Trifluoromethylation Reactions on Phenyl Substrates

Direct trifluoromethylation reactions have emerged as a powerful tool in medicinal chemistry for the late-stage introduction of the trifluoromethyl group. These methods can be broadly classified into electrophilic, nucleophilic, and radical trifluoromethylation.

In the context of synthesizing this compound, a potential strategy would be the direct trifluoromethylation of a pre-formed 2-phenylpiperidine (B1215205) scaffold. This would involve the regioselective introduction of the CF3 group onto the phenyl ring.

Electrophilic trifluoromethylating agents, often hypervalent iodine compounds (e.g., Togni's reagents), can be used in the presence of a metal catalyst (such as copper) to trifluoromethylate C-H bonds of arenes. beilstein-journals.org The regioselectivity of this reaction would be a critical factor.

Radical trifluoromethylation, often initiated from reagents like sodium triflinate (Langlois' reagent), can also be employed for the trifluoromethylation of arenes and heteroarenes. beilstein-journals.org

Trifluoromethylation StrategyReagent TypeTypical Reagents
Electrophilic Trifluoromethylation Hypervalent iodine reagentsTogni's reagents beilstein-journals.org
Radical Trifluoromethylation Radical CF3 precursorsSodium triflinate (Langlois' reagent) beilstein-journals.org
Nucleophilic Trifluoromethylation Nucleophilic CF3 sourcesTMSCF3 (Ruppert-Prakash reagent) beilstein-journals.org

Coupling Reactions for Phenyl-Piperidine Linkage Formation

The formation of the C-C bond between the phenyl and piperidine rings is a critical step in the synthesis of 2-arylpiperidines, including this compound. Modern cross-coupling reactions provide efficient methods for creating this linkage.

One prominent strategy is the Negishi-type coupling, which involves the reaction of an organozinc species with an aryl halide, catalyzed by a palladium complex. acs.org For the synthesis of 2-arylpiperidines, this can be achieved by first deprotonating N-Boc-piperidine at the 2-position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium species is then transmetalated with zinc chloride (ZnCl₂) to form the required organozinc reagent. This intermediate is subsequently coupled with an aryl bromide, such as 1-bromo-3-(trifluoromethyl)benzene, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine (B1218219) ligand, for instance, tri-tert-butylphosphine (B79228) (as its HBF₄ salt). acs.org This methodology is effective for a range of aryl bromides bearing both electron-donating and electron-withdrawing substituents. acs.org

Another powerful method is the Suzuki cross-coupling reaction. acs.org This approach typically involves the coupling of an organoboron compound with an organohalide. In a relevant application, a boronate ester derived from N-Boc-piperidone can be coupled with a heteroaryl bromide. A similar strategy could be adapted for the synthesis of this compound by coupling the appropriate piperidine-derived organoboron species with 1-bromo-3-(trifluoromethyl)benzene. acs.org

Table 1: Examples of Negishi-Type Coupling for 2-Arylpiperidine Synthesis acs.org

Multi-step Organic Synthesis Pathways

The construction of this compound can be accomplished through various multi-step synthetic sequences. These pathways often involve the initial formation of the piperidine ring followed by arylation, or the construction of the ring from a precursor already containing the aryl moiety.

A convergent synthesis approach for racemic N-Boc-2-arylpiperidines involves the addition of an aryllithium reagent to 5-bromovaleronitrile. rsc.org For the target compound, this would begin with a bromine-lithium exchange from 1-bromo-3-(trifluoromethyl)benzene to generate 3-(trifluoromethyl)phenyllithium. This organolithium species is then added to 5-bromovaleronitrile, leading to a cyclization event that forms an intermediate cyclic imine. Subsequent reduction of the imine, for example with sodium borohydride (B1222165) (NaBH₄), yields the racemic this compound. The secondary amine can then be protected, commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), to afford the N-Boc protected final product. rsc.org

Another versatile strategy starts from substituted pyridines. mdpi.com The commercially available 2-chloro- or 2-bromopyridine (B144113) can undergo a cross-coupling reaction with a derivative of 3-(trifluoromethyl)phenylboronic acid. The resulting 2-[3-(Trifluoromethyl)phenyl]pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine. This reduction can be achieved using various catalysts like platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere, effectively saturating the aromatic ring to yield the desired piperidine structure. mdpi.comwhiterose.ac.uk

Modern advancements in synthetic methodology have also introduced continuous flow processes for multi-step synthesis. syrris.jptue.nl Such systems utilize microfluidic pumps to move reactants through columns containing immobilized reagents and catalysts. This technique allows for the integration of multiple synthetic steps—such as coupling, reduction, and purification—into a single continuous sequence, which can significantly improve efficiency, safety, and scalability. syrris.jp

Stereoselective Synthesis of this compound

Many applications of substituted piperidines require specific stereoisomers. Consequently, the development of stereoselective synthetic methods to control the chirality at the C2 position of the piperidine ring is of significant importance.

A powerful method for obtaining enantiomerically enriched 2-arylpiperidines is through kinetic resolution. rsc.org This process involves the asymmetric deprotonation of a racemic mixture of N-Boc-2-arylpiperidine using a chiral base. The complex formed between n-butyllithium (n-BuLi) and a chiral diamine, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can selectively deprotonate one enantiomer at a faster rate. rsc.org This leaves the unreacted starting material enriched in the other enantiomer. The enantioenriched N-Boc-2-[3-(Trifluoromethyl)phenyl]piperidine can then be recovered from the reaction mixture. rsc.org

Once the enantioenriched 2-arylpiperidine is obtained, it can serve as a precursor for diastereoselective syntheses. Deprotonation of the enantioenriched N-Boc-2-arylpiperidine at the C2 position with a strong base like n-BuLi generates a configurationally stable organolithium intermediate. Quenching this intermediate with an electrophile introduces a second substituent at the C2 position, creating a new stereocenter. This process allows for the highly diastereoselective synthesis of 2,2-disubstituted piperidines. rsc.org

Table 2: Kinetic Resolution of N-Boc-2-arylpiperidines via Asymmetric Deprotonation rsc.org

The kinetic resolution described previously is a prime example of a chiral reagent-controlled approach. The chiral ligand, (-)-sparteine, complexes with n-BuLi to create a chiral base that can differentiate between the two enantiomers of the racemic substrate. rsc.org The efficiency of this resolution is highly dependent on the structure of the chiral ligand and the reaction conditions. The use of in situ IR spectroscopy can help to optimize conditions for the kinetic resolution process. rsc.org

Catalyst-controlled hydrogenation of a pyridine precursor can also provide stereocontrol. The hydrogenation of 2-[3-(Trifluoromethyl)phenyl]pyridine over a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, could potentially yield an enantioenriched piperidine product. While this method is well-established for other systems, its application to this specific substrate would require empirical optimization of catalysts and conditions.

Analog Synthesis and Chemical Derivatization Pathways for this compound Derivatives

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of chemical derivatives and analogs for structure-activity relationship (SAR) studies.

Diversity-Oriented Synthesis (DOS) provides a powerful strategy for generating libraries of structurally diverse piperidine analogs. nih.gov A modular approach, such as Anion Relay Chemistry (ARC), can be employed to construct polysubstituted piperidine cores. This would allow for systematic variation at multiple positions on the piperidine ring, in addition to the fixed 2-[3-(trifluoromethyl)phenyl] group, providing access to a wide chemical space. nih.gov

Specific derivatization pathways can be used to introduce new functional groups. For instance, the nitrogen atom of the piperidine ring is a common site for modification. After removal of a protecting group like Boc, the secondary amine can be alkylated or acylated to introduce a variety of substituents. Furthermore, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, expanding the structural diversity to N-(hetero)aryl piperidines. chemrxiv.org

Synthesis of analogs with modifications on the piperidine ring is also feasible. For example, a multi-step sequence starting from a protected 3-piperidone can be used to synthesize hydroxylated analogs. prepchem.comgoogle.com A Grignard reaction between N-protected 3-piperidone and a 3-(trifluoromethyl)phenyl magnesium halide would yield a 3-hydroxy-3-[3-(trifluoromethyl)phenyl]piperidine derivative. Subsequent deprotection and other functional group manipulations can provide a range of analogs with substitution at the C3 position. prepchem.com

Table 3: Mentioned Chemical Compounds

Structure Activity Relationship Sar Studies

Influence of Trifluoromethyl Group Position and Number on Biological Profiles

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net Its placement on the phenyl ring of phenylpiperidine derivatives is a crucial determinant of their biological activity.

The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, which in turn affects how the molecule interacts with its biological target. nih.gov SAR studies have shown that the position of the -CF3 group is critical. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a trifluoromethyl group at the 2-position of the phenyl ring, combined with a halogen at the 4-position, was found to be a key factor for their inhibitory activity against the FOXM1 protein in cancer cells. nih.gov

Furthermore, the number of trifluoromethyl groups can also modulate activity. For example, compounds with a 3,5-bis(trifluoromethyl)phenyl moiety have been investigated as potent antimicrobial agents. mdpi.com The presence of two -CF3 groups on the phenyl ring can further enhance the lipophilicity and electron-withdrawing properties, leading to increased biological potency in certain contexts. mdpi.com

Table 1: Effect of Trifluoromethyl Group Position on Biological Activity

Compound/Analog-CF3 Position(s)Observed Biological Effect
2-[3-(Trifluoromethyl)phenyl]piperidine3-positionBaseline activity
Analog with -CF3 at 2-position2-positionAltered receptor binding affinity
Analog with -CF3 at 4-position4-positionModified metabolic stability
Analog with 3,5-bis(trifluoromethyl)3,5-positionsPotentially enhanced potency

Note: The specific biological effects listed are illustrative and can vary depending on the specific biological target and assay conditions.

Stereochemical Determinants of Biological Activity

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception. mdpi.com The molecule possesses a chiral center at the 2-position of the piperidine (B6355638) ring, leading to the existence of two enantiomers, (R)- and (S)-2-[3-(trifluoromethyl)phenyl]piperidine.

It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological profile than the other. mdpi.com This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which can preferentially bind to one enantiomer over the other.

For example, in a study of methyl-substituted 1-(1-phenylcyclohexyl)piperidine (PCP) analogs, the (-)-trans isomer was found to be significantly more potent than the (+)-trans isomer, highlighting the importance of absolute configuration for activity. nih.gov Similarly, for 2-phenyl-3-(trifluoromethyl)piperidine, the specific stereoisomer, such as (2R,3S), will dictate its precise interaction with its biological target. nih.gov The relative orientation of the trifluoromethylphenyl group and other substituents on the piperidine ring is crucial for optimal binding and efficacy.

Impact of Substitutions on the Piperidine Ring System

Modifications to the piperidine ring of 2-phenylpiperidine (B1215205) derivatives can have a profound impact on their pharmacological properties. The piperidine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active natural products and synthetic drugs. nih.govnih.govajchem-a.comresearchgate.net

Substituents on the piperidine ring can influence a compound's potency, selectivity, and pharmacokinetic profile. For example, the introduction of small amino functional groups on the piperidine ring has been shown to yield compounds with higher activity for MAO-B inhibition. nih.gov Conversely, the absence of the piperidine ring can lead to a decrease in activity. nih.gov

The position of substitution on the piperidine ring is also critical. For instance, a para-hydroxy substitution on a piperidine ring in one series of compounds demonstrated maximum inhibitory activity against both MAO-A and MAO-B. nih.gov Furthermore, N-substitution on the piperidine nitrogen is a common strategy to modulate activity. N-benzyl and other N-substituted piperidine analogs have been explored for various therapeutic targets, including Alzheimer's disease. ajchem-a.com

Table 2: Influence of Piperidine Ring Substitutions

Substitution PositionType of SubstituentGeneral Effect on Activity
Nitrogen (N1)Alkyl, Aryl, AcylModulates potency and selectivity
Carbon 3 (C3)Hydroxyl, AminoCan enhance binding affinity
Carbon 4 (C4)Phenyl, HydroxylInfluences receptor interaction
Carbon 5 (C5)Methyl, EthylCan affect metabolic stability
Carbon 6 (C6)VariesSteric hindrance can impact binding

Effects of Phenyl Ring Substitution Patterns on Activity

In addition to the critical trifluoromethyl group, other substitutions on the phenyl ring of 2-phenylpiperidine analogs can fine-tune their biological activity. The nature, position, and electronic properties of these substituents can significantly alter the molecule's interaction with its target. mdpi.comwikipedia.org

For instance, the introduction of electron-donating or electron-withdrawing groups can modify the electron density of the phenyl ring, affecting its binding properties. nih.gov In a study of pyrazole (B372694) derivatives, hydrophobic substituents on the phenyl ring were found to increase antibacterial activity, while a methoxy (B1213986) substituent decreased potency. mdpi.com Similarly, in a series of aryl-urea derivatives, the electronic characteristics of the aromatic rings, influenced by trifluoromethyl and other substituents, were crucial for their biological effects. nih.gov

The position of the substituent also matters. For example, in a series of benzimidazole (B57391) opioids, substitution at the 4-position of a benzyl (B1604629) group (a phenyl-containing moiety) showed a specific order of potency depending on the substituent. wikipedia.org This highlights the precise structural requirements for optimal interaction with the biological target.

Role of Linker and Bridging Group Variations in Analogues

The linker itself can interact with the target protein and is not merely a passive spacer. nih.gov The optimal linker length is often crucial for achieving high potency. For example, in one study of multitarget-directed ligands, an increased linker length resulted in decreased activity against acetylcholinesterase (AChE). nih.gov In another case, a linker of four atoms was found to be optimal for inhibiting phosphodiesterase-9A (PDE9A). nih.gov

Preclinical Pharmacological Investigations and Molecular Mechanisms

Receptor Binding and Modulation Studies

N-Methyl-D-aspartate (NMDA) Receptor Interactions, including PCP Binding Site

Research into the interaction of 2-[3-(trifluoromethyl)phenyl]piperidine with the N-methyl-D-aspartate (NMDA) receptor has focused on its potential to bind to the phencyclidine (PCP) site within the receptor's ion channel. While direct binding affinity data such as Ki values for this compound at the PCP site are not extensively detailed in publicly available literature, studies on structurally related compounds offer insights. For instance, research on N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines has demonstrated that the trifluoromethylphenyl moiety can confer high affinity for the PCP binding site. ugr.esnih.gov One study reported that among a series of these derivatives, several compounds displayed low nanomolar affinity for the PCP binding site. researchgate.net These findings suggest that the 3-(trifluoromethyl)phenyl group is a key structural feature for interaction with this site. However, without direct experimental data for this compound, its precise affinity and functional impact at the NMDA receptor's PCP site remain to be fully characterized.

Serotonin (B10506) (5-HT) Receptor Subtype Activities (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7)

General studies on arylpiperidine derivatives indicate that this structural class frequently exhibits activity at serotonin receptors. For example, the related compound 3-Trifluoromethylphenylpiperazine (TFMPP) is a known serotonin 5-HT2C receptor agonist. nih.gov The 5-HT2 receptor family, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is implicated in a wide range of physiological and behavioral processes. nih.gov While the pharmacology of TFMPP provides a basis for hypothesizing that this compound may also interact with these receptors, empirical data is necessary for confirmation.

Receptor SubtypeBinding Affinity (K_i) for this compound
5-HT1AData not available
5-HT2AData not available
5-HT2BData not available
5-HT2CData not available
5-HT7Data not available

Dopamine (B1211576) Receptor Subtype Activities (e.g., D2, D3) and Dopamine Neurotransmission Modulation

The interaction of this compound with dopamine receptor subtypes, particularly D2 and D3, is another area of pharmacological interest due to the role of these receptors in psychosis and motor control. Specific binding affinities for this compound at D2 and D3 receptors are not well-documented in published studies. However, research on analogous N-phenylpiperazine compounds has shown that they can bind with varying affinities and selectivities to D2 and D3 receptors. wikipedia.orgrepositoriosalud.es The structural similarities suggest that this compound could also exhibit affinity for these receptors, but this remains to be experimentally verified.

Receptor SubtypeBinding Affinity (K_i) for this compound
D2Data not available
D3Data not available

Neurokinin 1 (NK1) Receptor Antagonism

Compounds containing a piperidine (B6355638) ring have been investigated for their potential as neurokinin 1 (NK1) receptor antagonists. nih.gov The NK1 receptor is involved in pain, inflammation, and emesis. Studies have indicated that the piperidine scaffold is a key feature for selectivity towards the NK1 receptor. nih.gov While this suggests a potential role for this compound as an NK1 receptor antagonist, specific binding data to confirm this activity is currently lacking in the scientific literature.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) has emerged as a target for therapeutic intervention in schizophrenia, as its inhibition can enhance NMDA receptor function. nih.gov Several GlyT1 inhibitors are known to incorporate a piperidine moiety in their structure. nih.govontosight.ai This structural precedent suggests that this compound could potentially act as a GlyT1 inhibitor. However, specific inhibitory concentration (IC50) values for this compound have not been reported in the available literature.

Histamine (B1213489) H3 and Sigma-1 Receptor Ligand Activity

There is evidence to suggest that piperidine derivatives can exhibit dual activity as ligands for the histamine H3 and sigma-1 receptors. nih.gov These receptors are implicated in a variety of neurological functions, and dual-acting ligands are of interest for their potential therapeutic applications. Studies on a series of piperidine-based compounds have revealed high-affinity antagonism at both H3 and sigma-1 receptors. nih.gov The piperidine moiety has been identified as a critical structural feature for this dual activity. nih.gov While these findings are promising for the general class of compounds, specific Ki values for this compound at histamine H3 and sigma-1 receptors have not been explicitly reported.

ReceptorBinding Affinity (K_i) for this compound
Histamine H3Data not available
Sigma-1Data not available

In Vitro Cellular and Biochemical Assays

No specific studies have been identified that demonstrate the inhibitory activity of this compound against 5α-reductase or plasma kallikrein. Inhibitors of 5α-reductase are used in the treatment of benign prostatic hyperplasia and androgenic alopecia, while plasma kallikrein inhibitors are investigated for hereditary angioedema. nih.govnih.gov

While direct studies on this compound are limited, a structurally related compound containing a 1-(4-piperazin-1-yl)-3-(trifluoromethyl)phenyl moiety, Torin1, has been identified as a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR). nih.gov mTOR is a crucial kinase that regulates cell growth, proliferation, and survival. nih.gov

Torin1 inhibits the phosphorylation of substrates of both mTORC1 and mTORC2 complexes at nanomolar concentrations. nih.gov It exhibits high selectivity for mTOR over other kinases, including PI3K. nih.gov The phenyl piperazine (B1678402) side chain of this class of compounds orients into a region of the ATP-binding site of mTOR. nih.gov This finding suggests that the trifluoromethylphenyl piperidine scaffold may have the potential to be explored for its effects on key cellular signaling pathways.

Table 2: In Vitro Activity of Torin1, a Structurally Related mTOR Inhibitor

AssayTargetIC₅₀ (nM)
BiochemicalmTORC12
CellularmTORC210
CellularPI3K1800

Data from a study on a piperazine-containing analogue. nih.gov

The determination of receptor affinity and efficacy for compounds like this compound typically involves radioligand binding assays and functional assays. While specific data for this compound is not available, studies on related structures provide methodological examples.

For instance, the affinity of N,N'-diarylguanidines containing a 3-(trifluoromethyl)phenyl group for the N-methyl-D-aspartate (NMDA) receptor has been evaluated using radioligand binding assays. nih.govresearchgate.net In these assays, a radiolabeled ligand, such as [³H]TCP (N-(1-[thienyl]cyclohexyl)piperidine), is used to bind to the receptor. researchgate.net The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is a measure of the compound's binding affinity. nih.gov

Competitive binding assays are performed using tissue homogenates (e.g., rat brain) that are rich in the target receptor. nih.gov The percentage of inhibition of radioligand binding is measured at various concentrations of the test compound to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Ki value are determined. nih.gov

Functional efficacy, determining whether a compound is an agonist, antagonist, or inverse agonist, would be assessed in subsequent cellular or tissue-based assays that measure a biological response following receptor activation or inhibition.

In Vivo Preclinical Efficacy Studies (Animal Models)

Investigations in Neurological and Psychiatric Models (e.g., Antidepressant-like effects, Antipsychotic activity, Antiseizure activity)

No in vivo studies evaluating the antidepressant-like, antipsychotic, or antiseizure activity of this compound in established animal models were identified in the scientific literature.

Evaluation in Pain and Inflammatory Models

There is no published research detailing the evaluation of this compound in animal models of pain or inflammation.

Potential in Anti-infective Research (e.g., Anti-tuberculosis)

No studies were found that investigate the potential anti-infective or anti-tuberculosis properties of this compound in preclinical models.

Computational Chemistry and Molecular Modeling of 2 3 Trifluoromethyl Phenyl Piperidine

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico techniques allow for the prediction of molecular properties, the study of drug-receptor interactions, and the rational design of new therapeutic agents. For a compound such as 2-[3-(Trifluoromethyl)phenyl]piperidine, these methods can provide crucial insights into its potential pharmacological profile and mechanism of action. This section will delve into various computational approaches that can be applied to this specific molecule.

Future Directions and Research Opportunities

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary focus of ongoing research is the rational design and synthesis of novel analogues of 2-[3-(Trifluoromethyl)phenyl]piperidine with improved selectivity for their biological targets and enhanced potency. Structure-activity relationship (SAR) studies are pivotal in guiding these efforts, demonstrating that modifications to both the piperidine (B6355638) and phenyl rings can significantly influence binding affinity and functional activity. nih.gov

For instance, research into alkyl/phenylalkyl piperidine analogues has shown that the nature of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, plays a crucial role in determining the compound's affinity and selectivity for opioid receptors. nih.gov One study identified a potent and highly selective MOR agonist, (3R, 4S)-23, which emerged from a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. nih.gov This compound exhibited significantly higher potency for the µ-opioid receptor (MOR) compared to its enantiomer, highlighting the importance of stereochemistry in drug-receptor interactions. nih.gov

In the realm of cancer therapeutics, the development of novel 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 interaction has shown promise. nih.gov Optimization of a lead compound led to the discovery that replacing the trifluoromethyl phenyl group with a 2-(trifluoromethyl)thiophene (B1302784) moiety resulted in improved potency. nih.gov Further exploration of substitutions on the piperidine ring led to the identification of a potent, selective, and orally active HDM2-p53 inhibitor. nih.gov

The table below summarizes the activity of selected piperidine analogues, illustrating the impact of structural modifications on potency and selectivity.

CompoundTargetKi (nM)EC50 (nM)Selectivity
(3R, 4S)-23 MOR0.00210.0013Highly selective for MOR over DOR and KOR
Compound 10 HDM2-p53-Improved cellular inhibition-
Compound 21 HDM2-p53-Potent inhibitorSelective

This table presents a selection of data from cited research to illustrate the development of novel analogues.

Exploration of New Therapeutic Areas and Target Identification

The versatile scaffold of piperidine derivatives, including those with the 3-(trifluoromethyl)phenyl moiety, makes them attractive candidates for exploration in a wide range of therapeutic areas. nih.govencyclopedia.pub The piperidine nucleus is a common feature in numerous classes of pharmaceuticals, including anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. nih.govencyclopedia.pub

Future research will likely focus on identifying and validating new biological targets for this compound analogues. For example, certain piperidine-based compounds have been investigated as M3 muscarinic acetylcholine (B1216132) receptor (M3R) ligands for the treatment of androgen-refractory prostate cancer. encyclopedia.pub The trifluoromethyl group, in particular, can enhance a molecule's lipophilicity, potentially improving its ability to cross biological membranes and interact with a variety of receptors and enzymes. ontosight.ai

The phenylpiperidine chemical class has a significant role in pain management, with fentanyl and its analogues being potent mu-opioid receptor agonists. nih.gov Research is ongoing to develop new phenylpiperidine derivatives with improved safety profiles for the treatment of acute and chronic pain. nih.gov Beyond pain, the diverse biological activities of piperidine derivatives suggest their potential in treating neurological disorders and inflammatory conditions. ontosight.ai

Therapeutic AreaPotential Targets
Oncology HDM2-p53, M3 muscarinic acetylcholine receptor
Neurodegenerative Diseases Acetylcholinesterase
Pain Management µ-opioid receptor
Infectious Diseases Various bacterial and parasitic targets
Psychiatric Disorders Dopamine (B1211576) and serotonin (B10506) receptors

This table highlights potential therapeutic areas and targets for piperidine derivatives based on existing research.

Advanced Synthetic Methodologies for Enantiopure this compound Derivatives

The development of efficient and stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound derivatives, as the biological activity of chiral compounds often resides in a single enantiomer. nih.gov Traditional synthetic strategies can be lengthy and may require challenging resolutions of racemic mixtures. nih.gov

Recent advancements in asymmetric catalysis offer promising routes to these chiral piperidines. For example, an Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed, providing high levels of enantioselectivity. nih.gov This method allows for the direct installation of a chiral center and provides an efficient, atom-economical pathway to enantioenriched 2-alkyl piperidines. nih.gov The resulting chiral piperidines can then serve as versatile building blocks for the synthesis of more complex, biologically active molecules. nih.gov

Other modern synthetic approaches to the piperidine ring include intramolecular cyclization reactions, such as asymmetric synthesis, metal-catalyzed cyclizations, and radical-mediated amine cyclizations. nih.gov The development of novel catalytic systems and one-pot reaction sequences will continue to be a priority in order to streamline the synthesis of these important compounds. acs.orgnih.gov For instance, a one-pot protocol for the preparation of 1-aryl-3-trifluoromethylpyrazoles has been developed, showcasing the potential for efficient, multi-step syntheses. nih.gov

Integration of Omics Data for Deeper Understanding of Preclinical Effects

To gain a more comprehensive understanding of the preclinical effects of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. f1000research.com Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the biological perturbations induced by these compounds. nih.gov

By combining different layers of omics data, researchers can move beyond a single-target perspective and uncover the complex molecular networks that are modulated by a drug candidate. nih.govnih.gov For example, integrating transcriptomic and proteomic data can reveal the downstream effects of target engagement and help to identify potential biomarkers of efficacy or off-target effects. nih.gov This integrative approach can lead to a deeper knowledge of a compound's mechanism of action and may help to predict its clinical effects more accurately. f1000research.com

The application of single-cell multi-omics technologies will be particularly valuable for dissecting the heterogeneous responses of different cell types to a given compound. nih.gov This level of detail is crucial for understanding the therapeutic effects and potential side effects in complex tissues. nih.gov Ultimately, the integration of omics data will be instrumental in advancing the preclinical development of this compound derivatives and facilitating their translation into the clinic.

Q & A

Q. What are the common synthetic routes for 2-[3-(Trifluoromethyl)phenyl]piperidine, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: Enantioselective synthesis of piperidine derivatives often employs chiral auxiliaries or catalysts. For example, alkylation of phenylglycinol-derived bicyclic lactams can yield enantiomerically enriched 3-alkylpiperidines. Key steps include:

  • TFA-mediated cleavage : Trifluoroacetic acid (TFA) treatment followed by column chromatography to isolate intermediates .
  • Chiral resolution : Use of chiral stationary phases or crystallization to separate enantiomers.
  • Optimization : Adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. methanol), and stoichiometry of reagents to minimize racemization.
Synthetic Step Conditions Yield/Purity
Lactam alkylation−78°C, LiHMDS, THF65–75% yield
TFA cleavage0°C to RT, 2–4 hours>90% purity (HPLC)
Chromatographic separationSilica gel, hexane/ethyl acetate gradientEnantiomeric ratio >9:1

Reference: Enantioselective alkylation methods and purification protocols .

Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound derivatives?

Methodological Answer: 1H- and 13C-NMR are critical for verifying substituent positions and stereochemistry:

  • 1H-NMR : The trifluoromethyl (CF3) group induces deshielding of adjacent protons. For example, aromatic protons ortho to the CF3 group resonate at δ 7.4–7.6 ppm (doublets, J = 8–10 Hz) .
  • 13C-NMR : The CF3 carbon appears as a quartet (δ ~125–130 ppm, JC-F ≈ 270–280 Hz). Piperidine ring carbons are identified via DEPT-135 (e.g., CH2 groups at δ 40–50 ppm).
  • NOESY/ROESY : Resolves spatial proximity of substituents in rigid piperidine conformers.
Key NMR Signals Chemical Shift (δ) Assignment
Aromatic H (ortho to CF3)7.4–7.6 ppm (d, J = 8 Hz)Confirms CF3 position
Piperidine CH22.8–3.2 ppm (m)Ring conformation analysis
CF3 carbon (13C)125–130 ppm (q)Substituent identification

Reference: NMR analysis of structurally analogous piperidines .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystallographic disorder:

  • Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to identify conformational flexibility.
  • Twinned data refinement : Use SHELXL to model split positions in crystallographic datasets .
  • Validation tools : PLATON’s ADDSYM algorithm detects missed symmetry, while R1/Rw convergence tests ensure model accuracy .

Example workflow:

  • Perform DFT conformational search.
  • Cross-validate with experimental bond lengths/angles.
  • Re-refine X-ray data using SHELXL with restraints for flexible groups .

Reference: SHELX refinement protocols and structure validation .

Q. How can researchers validate the crystallographic data of this compound derivatives to address potential space group ambiguities?

Methodological Answer: Crystallographic validation involves:

  • Systematic absences : Confirm space group (e.g., P21/c vs. Pna21) using intensity statistics (E-value > 0.99).
  • Hansen-Beck test : Analyze merged Friedel pairs to detect improper Laue symmetry.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned datasets. Post-refinement, check:
  • R1 < 5% for high-resolution data (d ≤ 0.8 Å).

  • Δ/σ(max) < 0.001 for all parameters.

    Validation Metric Acceptable Threshold Tool
    Rint (merging)< 0.05SHELXL
    Flack x parameterx
    Electron density residualsΔρ(max/min) < 0.3 eÅ−3OLEX2

    Reference: SHELX applications in small-molecule crystallography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis for this compound?

Methodological Answer: Discrepancies may arise from hygroscopicity or non-volatile impurities:

  • HPLC-DAD/MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to quantify organic impurities.
  • Elemental analysis : Account for residual solvents (e.g., TFA from synthesis) via TGA-FTIR.
  • Cross-validation : Combine techniques (e.g., 95% HPLC purity with C, H, N ± 0.3% theoretical).

Example case:

  • Observed: C 62.1%, H 5.8% (theoretical: C 62.4%, H 5.6%).
  • Resolution: TGA revealed 2% residual water, corrected via drying under vacuum.

Reference: Multi-technique purity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.